molecular formula C27H26FN3O2 B11422666 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one

4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B11422666
M. Wt: 443.5 g/mol
InChI Key: FWYWDIKJZQEQMQ-UHFFFAOYSA-N
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Description

The compound 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one is a complex organic molecule that features a combination of benzodiazole, pyrrolidinone, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

    Formation of the Benzodiazole Core: This step typically involves the cyclization of an o-phenylenediamine derivative with a suitable carboxylic acid or ester.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through a nucleophilic substitution reaction using 2,5-dimethylphenol and an appropriate alkylating agent.

    Formation of the Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring, which can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes and interactions.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like benzimidazole and benzothiazole share structural similarities and are known for their diverse biological activities.

    Pyrrolidinone Derivatives: Compounds such as piracetam and levetiracetam are well-known for their nootropic and anticonvulsant properties.

    Phenoxyethyl Derivatives: These compounds are often used in the development of herbicides and pharmaceuticals.

Uniqueness

The uniqueness of 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C27H26FN3O2

Molecular Weight

443.5 g/mol

IUPAC Name

4-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C27H26FN3O2/c1-18-11-12-19(2)25(15-18)33-14-13-30-24-10-6-4-8-22(24)29-27(30)20-16-26(32)31(17-20)23-9-5-3-7-21(23)28/h3-12,15,20H,13-14,16-17H2,1-2H3

InChI Key

FWYWDIKJZQEQMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F

Origin of Product

United States

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